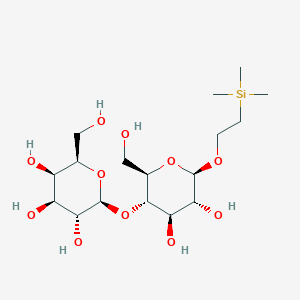
Fumonisin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumonisin A1 (FA1) is a mycotoxin produced by Fusarium fungi, which commonly contaminates maize and other crops. FA1 is a potent carcinogen and has been linked to several human and animal diseases. The synthesis of FA1 involves the biosynthesis of fumonisin B1 (FB1) by Fusarium fungi, followed by the hydrolysis of FB1 to FA1.
科学的研究の応用
Detection and Biosensor Development
Fumonisins, including Fumonisin A1, are mycotoxins produced by Fusarium species, primarily found in corn (maize). The detection of these toxins is crucial due to their widespread occurrence in agricultural products. Traditional methods like immunoaffinity columns and high-performance liquid chromatography (HPLC) are commonly used for detection. However, the use of aptamers, which are single-stranded oligonucleotides selected for their high affinity and specificity to targets, offers a promising alternative. These aptamers can be used in biosensors and solid-phase extraction columns, providing a cost-effective and stable method for fumonisin detection (McKeague et al., 2010).
Fumonisin Biosynthesis and Genetic Studies
Understanding the biosynthesis of fumonisins is crucial for developing strategies to control their production. The genes responsible for fumonisin biosynthesis are clustered (FUM genes), and studies on Fusarium species have shed light on their evolution and genetic variation. Investigations into the genomic contexts of these clusters and gene genealogies have helped understand the complex evolutionary history of fumonisins, including horizontal gene transfer events (Proctor et al., 2013).
Enzymatic Transformation for Detoxification
Research into the enzymatic transformation of fumonisins, particularly Fumonisin B1, has significant implications for reducing their toxicity in food and feed. The aminotransferase FumI, encoded by Sphingopyxis sp. MTA144, is one such enzyme that catalyzes the deamination of hydrolyzed fumonisin B1. This process holds potential for technological applications in detoxification strategies, considering enzyme characteristics like activity range, kinetic parameters, and optimal conditions for activity (Hartinger et al., 2011).
Role in Plant and Animal Health
Fumonisins have a significant impact on both plant and animal health. Studies have shown that they can cause diseases in animals and are associated with human esophageal cancer. Their effect on agriculture, food safety, and the associated health risks necessitates continued research for their control and management. Recent advances in detecting fumonisins and understanding their occurrence, biosynthesis, and impact on health are crucial for ensuring food safety and security (Kamle et al., 2019).
Influence on Fungal Pathogenesis
Research into the regulation of fumonisin biosynthesis during the pathogenesis of Fusarium verticillioides, a maize pathogen, has revealed the role of various genetic and environmental factors. The G-protein signaling complex, including specific regulators, plays a crucial role in this process. Understanding these regulatory mechanisms is key to controlling fumonisin production and mitigating its adverse effects on health (Yan et al., 2020).
特性
CAS番号 |
117415-48-2 |
|---|---|
製品名 |
Fumonisin A1 |
分子式 |
C36H61NO16 |
分子量 |
763.9 g/mol |
IUPAC名 |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChIキー |
ADACAMXIRQREOB-XUJMDKETSA-N |
異性体SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
正規SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
その他のCAS番号 |
117415-48-2 |
同義語 |
fumonisin A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



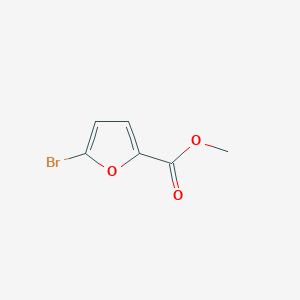

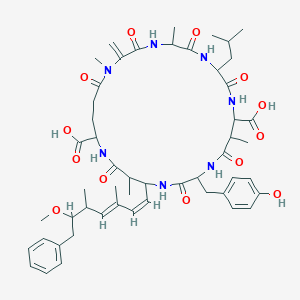



![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
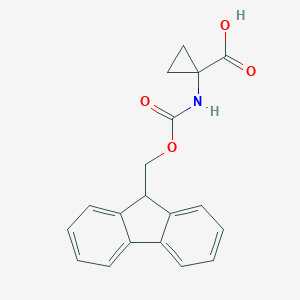
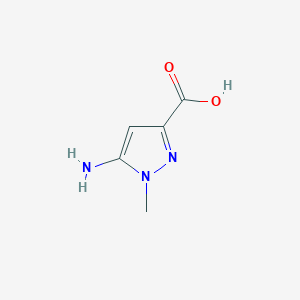

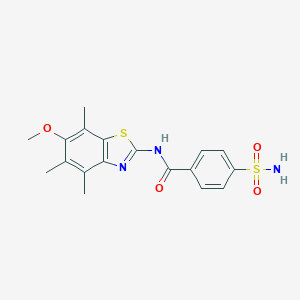
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

